molecular formula C12H15ClN4 B7952196 4-Piperazin-1-ylquinazoline hydrochloride

4-Piperazin-1-ylquinazoline hydrochloride

Cat. No.: B7952196
M. Wt: 250.73 g/mol
InChI Key: HMXXWNNPDHFZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperazin-1-ylquinazoline hydrochloride is a chemical compound with the molecular formula C12H14N4·HCl It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperazin-1-ylquinazoline hydrochloride typically involves the reaction of quinazoline derivatives with piperazine. One common method includes the condensation of 2-chloroquinazoline with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Piperazin-1-ylquinazoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

4-Piperazin-1-ylquinazoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Piperazin-1-ylquinazoline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For instance, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

  • 4-(1-Piperazinyl)quinazoline
  • 2-Chloro-4-(1-piperazinyl)quinazoline
  • 4-(1-Piperazinyl)-2-methylquinazoline

Comparison: 4-Piperazin-1-ylquinazoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other quinazoline derivatives, it may exhibit enhanced potency and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-piperazin-1-ylquinazoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.ClH/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16;/h1-4,9,13H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXXWNNPDHFZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=CC=CC=C32.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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